molecular formula C6H13ClO B1288489 1-Chloro-3-isopropoxypropane CAS No. 72468-94-1

1-Chloro-3-isopropoxypropane

Cat. No.: B1288489
CAS No.: 72468-94-1
M. Wt: 136.62 g/mol
InChI Key: OYVDATWIUMMRMU-UHFFFAOYSA-N
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Description

1-Chloro-3-isopropoxypropane, commonly referred to as 1-CIP, is a volatile organic compound (VOC) that is found in a variety of industrial and commercial products. It is an isomer of 1-chloro-2-propanol (1-CP) and is used in a variety of applications, including as a solvent, an intermediate in organic synthesis, and as an additive for fuel and lubricants. 1-CIP is also used in the production of pharmaceuticals and agrochemicals.

Scientific Research Applications

Vibration Spectra and Rotational Isomerism

Studies on the vibration spectra and rotational isomerism of halogenoalkanes, including 1-chloro derivatives, have provided deep insights into their molecular behavior. These studies involve measuring the Raman and infrared spectra in various states (gaseous, liquid, glassy, and crystalline) to calculate normal vibration frequencies and examine rotational isomerism. Such research helps in understanding the enthalpy differences among rotational isomers and offers a foundational knowledge for applications requiring specific molecular orientations or behaviors (Ogawa et al., 1978).

Crystal Structures of Organometallic Compounds

Research into the crystal structures of organometallic compounds with chloro and isopropoxy groups reveals their complex, dimeric, and "ladder-type" structures. Such studies are crucial for understanding the molecular geometry and potential reactivity of these compounds in catalysis or material science applications (Puff et al., 1983).

Biosynthesis of Chiral Intermediates

One significant application is in the biosynthesis of chiral intermediates, such as the efficient production of (R)-3-chloro-1-phenyl-1-propanol, a critical chiral intermediate for antidepressants. By engineering specific enzymes to asymmetrically reduce substrates at high concentrations, researchers can produce enantiopure compounds vital for pharmaceutical applications. This green chemistry approach highlights the potential of biocatalysts in industrial-scale synthesis of important chiral molecules (Shao et al., 2020).

Thermally Activated Surface Chemistry

Investigations into the thermally activated surface chemistry of chloro- and iodopropane derivatives on metal surfaces (e.g., platinum) offer insights into their decomposition pathways and reaction mechanisms. Such studies are essential for understanding catalytic processes and designing efficient catalysts for industrial reactions (Scoggins & White, 1999).

Safety and Hazards

1-Chloro-3-isopropoxypropane is classified as having acute toxicity, both orally and dermally . It can cause serious eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is recommended to use the compound only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-chloro-3-propan-2-yloxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO/c1-6(2)8-5-3-4-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVDATWIUMMRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608631
Record name 1-Chloro-3-[(propan-2-yl)oxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72468-94-1
Record name 1-Chloro-3-[(propan-2-yl)oxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-(propan-2-yloxy)propane
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